(Benzene-1,3,5-triyl)tris(trimethoxysilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(trimethoxysilyl)benzene is an organosilicon compound characterized by a benzene ring substituted with three trimethoxysilyl groups at the 1, 3, and 5 positions. This compound is notable for its applications in materials science, particularly in the synthesis of advanced materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trimethoxysilyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tribromobenzene with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups .
Industrial Production Methods: Industrial production of 1,3,5-tris(trimethoxysilyl)benzene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(trimethoxysilyl)benzene undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases to accelerate the reaction.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes and water.
Scientific Research Applications
1,3,5-Tris(trimethoxysilyl)benzene has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of silica-based materials, such as aerogels and xerogels, which have applications in thermal insulation and catalysis.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as hydrophobicity and adhesion.
Nanotechnology: Utilized in the fabrication of nanostructured materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,3,5-tris(trimethoxysilyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups. The hydrolysis reaction generates silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of silica-based materials and surface coatings .
Comparison with Similar Compounds
1,3-Bis(triethoxysilyl)benzene: Similar to 1,3,5-tris(trimethoxysilyl)benzene but with two triethoxysilyl groups instead of three trimethoxysilyl groups.
1,3,5-Tris(trimethylsiloxy)benzene: Contains trimethylsiloxy groups instead of trimethoxysilyl groups, leading to different reactivity and applications.
Uniqueness: 1,3,5-Tris(trimethoxysilyl)benzene is unique due to its three trimethoxysilyl groups, which provide multiple sites for hydrolysis and condensation reactions. This makes it particularly useful in the synthesis of highly cross-linked silica-based materials and advanced surface coatings .
Properties
CAS No. |
138329-37-0 |
---|---|
Molecular Formula |
C15H30O9Si3 |
Molecular Weight |
438.65 g/mol |
IUPAC Name |
[3,5-bis(trimethoxysilyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C15H30O9Si3/c1-16-25(17-2,18-3)13-10-14(26(19-4,20-5)21-6)12-15(11-13)27(22-7,23-8)24-9/h10-12H,1-9H3 |
InChI Key |
DCFWIEDRKAPOAB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC(=CC(=C1)[Si](OC)(OC)OC)[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.